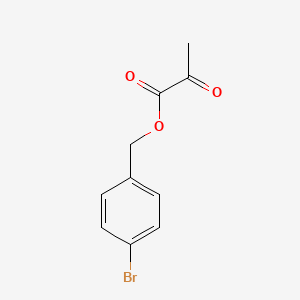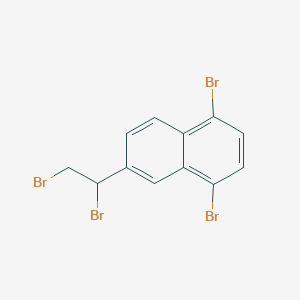![molecular formula C15H20O3Si B14189167 7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one CAS No. 918314-89-3](/img/structure/B14189167.png)
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one is a synthetic organic compound with the molecular formula C15H20O3Si. It is a derivative of 2H-1-benzopyran-2-one, commonly known as coumarin, which is a naturally occurring compound found in many plants. The addition of the tert-butyl(dimethyl)silyl group enhances the compound’s stability and modifies its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one typically involves the protection of the hydroxyl group at the 7-position of 2H-1-benzopyran-2-one. This is achieved by reacting 2H-1-benzopyran-2-one with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an aprotic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反应分析
Types of Reactions
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butyl(dimethyl)silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used in the presence of a suitable catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition, as the benzopyran structure is known to interact with various biological targets.
Industry: The compound’s stability and reactivity make it useful in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one involves its interaction with molecular targets such as enzymes or receptors. The benzopyran core can bind to active sites of enzymes, inhibiting their activity. The tert-butyl(dimethyl)silyl group may enhance the compound’s binding affinity and stability, leading to more potent biological effects. Specific pathways involved depend on the target enzyme or receptor and the context of the study.
相似化合物的比较
Similar Compounds
7-Methoxy-2H-1-benzopyran-2-one: Similar structure but with a methoxy group instead of the tert-butyl(dimethyl)silyl group.
7-Hydroxy-2H-1-benzopyran-2-one: The parent compound without any substituents at the 7-position.
7-{[tert-Butyl(dimethyl)silyl]oxy}methyl-7-methylbicyclo[2.2.1]heptan-2-one: A structurally related compound with a different core structure.
Uniqueness
7-{[tert-Butyl(dimethyl)silyl]oxy}-2H-1-benzopyran-2-one is unique due to the presence of the tert-butyl(dimethyl)silyl group, which enhances its stability and modifies its chemical properties. This makes it a valuable intermediate in organic synthesis and a useful tool in various scientific research applications.
属性
CAS 编号 |
918314-89-3 |
|---|---|
分子式 |
C15H20O3Si |
分子量 |
276.40 g/mol |
IUPAC 名称 |
7-[tert-butyl(dimethyl)silyl]oxychromen-2-one |
InChI |
InChI=1S/C15H20O3Si/c1-15(2,3)19(4,5)18-12-8-6-11-7-9-14(16)17-13(11)10-12/h6-10H,1-5H3 |
InChI 键 |
ZRNFFKTXFYQLAV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC1=CC2=C(C=C1)C=CC(=O)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cyclopropyl{4-[(2,6-dimethylphenyl)methyl]piperazin-1-yl}methanone](/img/structure/B14189084.png)


![phenyl(1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B14189104.png)

![Ethyl 3-[(2-amino-4,5-dichlorophenyl)ethynyl]benzoate](/img/structure/B14189128.png)
![N,N-Dimethyl-4-[4-(3-methyloxetan-3-yl)phenyl]butan-1-amine](/img/structure/B14189131.png)

acetic acid](/img/structure/B14189140.png)
![8-Methyl-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14189153.png)
![4-[Di(propan-2-yl)amino]-2-hydroxybenzoic acid](/img/structure/B14189163.png)



